(4-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone (4-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 898406-36-5
VCID: VC4602154
InChI: InChI=1S/C20H24IN5O/c21-17-6-4-16(5-7-17)20(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-2-1-3-11-24/h4-9H,1-3,10-15H2
SMILES: C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)I
Molecular Formula: C20H24IN5O
Molecular Weight: 477.35

(4-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

CAS No.: 898406-36-5

Cat. No.: VC4602154

Molecular Formula: C20H24IN5O

Molecular Weight: 477.35

* For research use only. Not for human or veterinary use.

(4-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone - 898406-36-5

Specification

CAS No. 898406-36-5
Molecular Formula C20H24IN5O
Molecular Weight 477.35
IUPAC Name (4-iodophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C20H24IN5O/c21-17-6-4-16(5-7-17)20(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-2-1-3-11-24/h4-9H,1-3,10-15H2
Standard InChI Key UZENYLNTRRSVNM-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)I

Introduction

Structural Characteristics and Nomenclature

The compound features a central methanone group bridging two distinct moieties:

  • 4-Iodophenyl group: An aromatic ring substituted with an iodine atom at the para position, conferring electron-withdrawing properties and enhancing molecular stability .

  • 4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazine: A bicyclic system comprising a piperazine ring linked to a pyridazine scaffold, which is further substituted with a piperidine group. This arrangement introduces multiple hydrogen-bonding sites and conformational flexibility .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₂₁IN₅O
Molecular Weight486.31 g/mol
IUPAC Name(4-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
logP (Predicted)3.8–4.2
Hydrogen Bond Acceptors6

The iodine atom enhances hydrophobicity (logP ~4.0), while the piperazine-pyridazine system contributes to moderate aqueous solubility (~0.1 mg/mL) .

Synthetic Pathways and Reaction Optimization

While no direct synthesis is documented, the compound can be rationalized via a two-step protocol:

Step 1: Formation of 4-Iodobenzoyl Chloride

4-Iodobenzoic acid reacts with oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) to yield the corresponding acid chloride . This intermediate is critical for subsequent nucleophilic acyl substitutions.

Step 2: Coupling with Piperazine Derivative

The acid chloride reacts with 4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazine under Friedel-Crafts acylation conditions, employing aluminum chloride as a Lewis catalyst .

Table 2: Hypothetical Reaction Conditions

ParameterValue
SolventDichloromethane
Temperature0–5°C (Step 1); 25–30°C (Step 2)
Reaction Time3–5 hours per step
Yield (Predicted)70–85%

Purification likely involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from 2-propanol .

Physicochemical and Spectroscopic Properties

Thermal Stability

Analogous iodinated methanones exhibit melting points between 89–92°C and decomposition temperatures exceeding 250°C . The title compound’s stability is expected to align with these ranges, facilitated by the rigid aromatic core.

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong carbonyl stretch at ~1680 cm⁻¹; C-I vibration at ~500 cm⁻¹ .

  • ¹H NMR: Distinct signals for piperazine (δ 2.8–3.5 ppm), pyridazine (δ 7.2–8.1 ppm), and piperidine (δ 1.5–1.7 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 486.3 (M⁺); fragment ions at m/z 359 (loss of piperazine-pyridazine) .

TargetPotential Application
Dopamine D₂ ReceptorSchizophrenia, Parkinson’s
SGLT-2Diabetes mellitus
PI3K/Akt PathwayOncology

In vitro assays for analogous compounds show IC₅₀ values in the nanomolar range for kinase targets .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound could serve as a precursor for SGLT-2 inhibitors (e.g., empagliflozin analogs) or antiarrhythmics (e.g., amiodarone derivatives) .

Radioligand Development

The iodine-127/131 isotope enables potential use in SPECT imaging for receptor occupancy studies .

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